7-(Trifluoromethyl)isoquinoline
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Overview
Description
7-(Trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative, characterized by the presence of a trifluoromethyl group at the 7th position of the isoquinoline ring.
Preparation Methods
The synthesis of 7-(Trifluoromethyl)isoquinoline can be achieved through several routes:
Direct Introduction of Fluorine: This method involves the direct fluorination of the isoquinoline ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization of Precursor Compounds: Another approach involves the cyclization of precursors bearing pre-fluorinated benzene rings.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
7-(Trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Scientific Research Applications
7-(Trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Pharmaceuticals: This compound is used as a building block in the synthesis of various pharmaceuticals due to its ability to enhance the biological activity of drugs.
Materials Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: This compound serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)isoquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as 11β-HSD1, which plays a role in the regulation of glucocorticoid activity . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its potent biological effects.
Comparison with Similar Compounds
7-(Trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:
Fluorinated Quinolines: Compounds such as 7-fluoroquinoline and 6,7-difluoroquinoline share similar structural features but differ in their electronic properties and reactivity.
Other Fluorinated Isoquinolines: Derivatives like 5-fluoroisoquinoline and 8-fluoroisoquinoline exhibit different substitution patterns, leading to variations in their chemical behavior and applications.
The unique positioning of the trifluoromethyl group in this compound imparts distinct properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
7-(trifluoromethyl)isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKJYDOBSUBBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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